molecular formula C16H19N5O2 B2891807 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1705076-48-7

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2891807
CAS No.: 1705076-48-7
M. Wt: 313.361
InChI Key: ANQCPZHDUIQBKF-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds structurally related to "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone" have been studied for their pharmacokinetic properties and metabolism pathways. For example, Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, detailing its absorption, circulation, metabolic pathways, and elimination in rats, dogs, and humans. This study highlights the importance of understanding a compound's behavior in the body to develop effective medications (Sharma et al., 2012).

Antimicrobial and Anticancer Activities

Several compounds with similar structures have been investigated for their antimicrobial and anticancer activities. For instance, Tucker et al. (1998) reported on the antibacterial properties of piperazinyl oxazolidinone compounds against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. This research contributes to the ongoing search for new antibacterial agents to combat resistant strains of bacteria (Tucker et al., 1998). Additionally, Katariya et al. (2021) synthesized and evaluated novel heterocyclic compounds for their anticancer and antimicrobial potentials, demonstrating the therapeutic promise of such molecules (Katariya et al., 2021).

Drug Discovery and Development

The research and development of new drugs often involve the synthesis and biological evaluation of compounds with potential therapeutic effects. Studies like those by Ammirati et al. (2009) contribute to the discovery of new treatments for diseases such as type 2 diabetes by identifying potent and selective inhibitors with favorable pharmacological profiles (Ammirati et al., 2009).

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-16(15-17-6-2-7-18-15)21-8-1-3-11(10-21)9-13-19-14(20-23-13)12-4-5-12/h2,6-7,11-12H,1,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQCPZHDUIQBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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